molecular formula C14H28O B8749507 7-Tetradecanone CAS No. 6137-34-4

7-Tetradecanone

Cat. No.: B8749507
CAS No.: 6137-34-4
M. Wt: 212.37 g/mol
InChI Key: ZEKPOTWCBTUBEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Tetradecanone (C₁₄H₂₈O), a long-chain ketone, is characterized by a carbonyl group at the seventh carbon of a 14-carbon chain. With a molecular weight of 212.37 g/mol, it exhibits critical thermodynamic properties such as a critical temperature (Tc) of 722.9 K, critical density (ρc) of 1.11 mol/L, and a vaporization enthalpy (ΔvapH) of 16.0 kcal/mol at 450 K . Its synthesis has been reported in sustainable aviation fuel research through volatile fatty acid (VFA) ketonization, identified via gas chromatography (GC) with a parent ion mass of 212.2 m/z .

Properties

CAS No.

6137-34-4

Molecular Formula

C14H28O

Molecular Weight

212.37 g/mol

IUPAC Name

tetradecan-7-one

InChI

InChI=1S/C14H28O/c1-3-5-7-9-11-13-14(15)12-10-8-6-4-2/h3-13H2,1-2H3

InChI Key

ZEKPOTWCBTUBEB-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC(=O)CCCCCC

Origin of Product

United States

Comparison with Similar Compounds

Positional Isomers: 2-Tetradecanone and 4-Tetradecanone

2-Tetradecanone (CAS 2345-27-9) shares the molecular formula C₁₄H₂₈O but features the ketone group at the second carbon. This positional difference reduces steric hindrance, making it more reactive in nucleophilic additions. It is widely used as a model compound in organic chemistry and materials science .

4-Tetradecanone (CAS 26496-20-8) has the ketone at the fourth carbon. While structurally similar, its hazards include acute oral toxicity (Category 4, H302), skin irritation (H315), and respiratory tract irritation (H335) .

Functional Group Variants: 7-Tetradecenal

7-Tetradecenal (C₁₄H₂₆O, CAS 65128-96-3), an aldehyde analogue, replaces the ketone with an aldehyde group. Aldehydes are generally more reactive than ketones due to the electron-withdrawing effect of the adjacent hydrogen, increasing susceptibility to oxidation. This compound’s (Z)-isomer has a distinct retention behavior in chromatography, useful in analytical differentiation .

Hydrocarbon Analogues: 7-Methyltetradecane

7-Methyltetradecane (C₁₅H₃₂), a branched alkane, lacks the ketone group but shares a similar carbon chain. Its molecular weight (212.41 g/mol) is nearly identical to 7-tetradecanone, yet its nonpolar nature results in lower boiling points and reduced solubility in polar solvents .

Table 1: Comparative Properties of this compound and Analogues

Compound Molecular Formula Molecular Weight (g/mol) Functional Group Position Critical Temp (K) Key Applications
This compound C₁₄H₂₈O 212.37 7 722.9 Sustainable aviation fuels
2-Tetradecanone C₁₄H₂₈O 212.37 2 N/A Organic synthesis
4-Tetradecanone C₁₄H₂₈O 212.37 4 N/A Laboratory chemicals
7-Methyltetradecane C₁₅H₃₂ 212.41 N/A (branched alkane) N/A Chromatography standards
7-Tetradecenal C₁₄H₂₆O 210.36 7 (aldehyde) N/A Flavor/fragrance research

Key Observations :

  • Boiling Points: this compound’s ketone group increases polarity compared to hydrocarbons like 7-methyltetradecane, leading to higher boiling points.
  • Reactivity : Aldehydes (e.g., 7-tetradecenal) exhibit greater reactivity than ketones due to the absence of alkyl groups adjacent to the carbonyl.
  • Toxicity: 4-Tetradecanone’s hazards highlight the importance of positional effects on biological activity .

Analytical Differentiation

Chromatographic retention indices (RI) differentiate these compounds. For instance, this compound has an RI of 1554.00 under nonpolar column conditions , whereas aldehydes and branched alkanes show distinct elution profiles.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.